2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide

Catalog No.
S6647905
CAS No.
134401-95-9
M.F
C8H7BrMgO
M. Wt
223.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide

CAS Number

134401-95-9

Product Name

2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide

IUPAC Name

magnesium;3,5-dihydro-2H-1-benzofuran-5-ide;bromide

Molecular Formula

C8H7BrMgO

Molecular Weight

223.35 g/mol

InChI

InChI=1S/C8H7O.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h2-4H,5-6H2;1H;/q-1;;+2/p-1

InChI Key

YBKCUFYQGAECBA-UHFFFAOYSA-M

SMILES

C1COC2=C1C=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

C1COC2=C1C=[C-]C=C2.[Mg+2].[Br-]

2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. Its molecular formula is C₈H₇BrMgO, with a molecular weight of approximately 223.35 g/mol. This compound features a dihydrobenzo[b]furan moiety, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of the magnesium bromide group makes it highly reactive, allowing it to participate in various

  • Grignard reagents are flammable and react violently with water to form flammable hydrogen gas. []
  • They are also strong bases and can cause skin and eye irritation. []
  • It's crucial to handle them under inert atmosphere (e.g., nitrogen) and with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood. []

  • Nucleophilic Addition: It can react with electrophiles such as carbonyl compounds (aldehydes and ketones) to form alcohols after hydrolysis.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions with various electrophiles, including aryl halides and vinyl halides, to form biaryl or alkenyl compounds.
  • Formation of Complexes: It can coordinate with transition metals, facilitating catalysis in organic synthesis.

The biological activity of 2,3-dihydrobenzo[b]furan derivatives has been explored in various studies. Compounds in this class often exhibit:

  • Antimicrobial Properties: Some derivatives have shown activity against bacteria and fungi.
  • Anticancer Activity: Certain dihydrobenzo[b]furans have been investigated for their potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Research indicates that these compounds may possess neuroprotective properties, making them candidates for further pharmacological studies.

The synthesis of 2,3-dihydrobenzo[b]furan-5-ylmagnesium bromide typically involves the following methods:

  • Formation from Dihydrobenzo[b]furan: The dihydrobenzo[b]furan can be reacted with magnesium metal in anhydrous conditions in the presence of a suitable solvent like diethyl ether or tetrahydrofuran.
  • Grignard Reaction: The reaction of 5-bromo-2,3-dihydrobenzo[b]furan with magnesium bromide in an inert atmosphere leads to the formation of the Grignard reagent.
  • Catalyzed Reactions: Iron-catalyzed cross-coupling methods can also be employed to synthesize this compound efficiently from other precursors .

2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide has several applications in organic chemistry:

  • Synthetic Intermediates: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Drug Development: Due to its biological activity, it is being investigated for potential pharmaceutical applications.
  • Material Science: The compound may be used in developing new materials with specific properties due to its unique structure.

Interaction studies involving 2,3-dihydrobenzo[b]furan derivatives focus on their reactivity and biological interactions:

  • Reactivity with Electrophiles: Studies have shown how this compound reacts with different electrophiles to form diverse products, which are crucial for synthetic applications.
  • Biological

Several compounds share structural similarities with 2,3-dihydrobenzo[b]furan-5-ylmagnesium bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-Bromo-2,3-dihydrobenzofuranDihydrobenzofuranHalogenated derivative; used in similar reactions
DihydrobenzofuranDihydrofuran derivativeLacks halogen; less reactive than Grignard reagent
BenzofuranFused benzene and furanAromatic; different reactivity profile
2-Methyl-2H-benzofuranMethylated derivativeAdditional methyl group affects physical properties

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their structures. The unique presence of the magnesium bromide moiety in 2,3-dihydrobenzo[b]furan-5-ylmagnesium bromide enhances its reactivity compared to its non-metallic counterparts.

Hydrogen Bond Acceptor Count

3

Exact Mass

221.95307 g/mol

Monoisotopic Mass

221.95307 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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